- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,
Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure
Nome do Produto:7-Bromo-6-fluoroisoquinoline
7-Bromo-6-fluoroisoquinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Bromo-6-fluoroisoquinoline
- 6-Fluoro-7-bromoisoquinoline
- Isoquinoline, 7-bromo-6-fluoro-
- 6-fluoro-7-bromo-isoquinoline
- 7-bromo-6-fluoro-isoquinoline
- Isoquinoline,7-bromo-6-fluoro
- QC-9377
- ABZAYLFRWGIRDU-UHFFFAOYSA-N
- 6478AJ
- FCH1406257
- SY023347
- AX8240749
- AB0076400
- 7-Bromo-6-fluoroisoquinoline (ACI)
- MFCD11846300
- AKOS016014064
- DA-35758
- CS-0171524
- EN300-383975
- Z1269149653
- 923022-40-6
- SCHEMBL1571950
- AS-37806
- DTXSID10695087
-
- MDL: MFCD11846300
- Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
- Chave InChI: ABZAYLFRWGIRDU-UHFFFAOYSA-N
- SMILES: FC1C(Br)=CC2C(=CC=NC=2)C=1
Propriedades Computadas
- Massa Exacta: 224.95900
- Massa monoisotópica: 224.95894g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 165
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12.9
- XLogP3: 2.9
Propriedades Experimentais
- Cor/Forma: Pale-yellow to Yellow-brown Solid
- Ponto de ebulição: 311.8±22.0℃ at 760 mmHg
- PSA: 12.89000
- LogP: 3.13640
7-Bromo-6-fluoroisoquinoline Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302;H315;H320;H335
- Declaração de Advertência: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Condição de armazenamento:Room temperature
7-Bromo-6-fluoroisoquinoline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM144074-5g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 5g |
$*** | 2023-05-29 | |
AstaTech | 61661-1/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 1g |
$330 | 2023-09-16 | |
Alichem | A189006053-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$490.60 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 250mg |
1,124.10 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 100MG |
¥ 310.00 | 2023-04-12 | |
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$396 | 2021-08-05 | |
Enamine | EN300-383975-0.1g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 0.1g |
$81.0 | 2025-02-20 | |
Enamine | EN300-383975-5.0g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 5.0g |
$822.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 1g |
¥ 1,287.00 | 2023-04-12 |
7-Bromo-6-fluoroisoquinoline Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
Referência
- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Referência
- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referência
- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
Referência
- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referência
- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
Referência
- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
Referência
- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
Referência
- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
Referência
- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,
7-Bromo-6-fluoroisoquinoline Raw materials
- 2,2-dimethoxyethan-1-amine
- 3-Bromo-4-fluorobenzaldehyde
- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-
7-Bromo-6-fluoroisoquinoline Preparation Products
7-Bromo-6-fluoroisoquinoline Literatura Relacionada
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
923022-40-6 (7-Bromo-6-fluoroisoquinoline) Produtos relacionados
- 67566-51-2(1H-CYCLOPENTAPYRIMIDINE-2,4(3H,5H)-DIONE, 6,7-DIHYDRO-6,6-DIMETHYL-)
- 4270-70-6(Triphenylsulfonium chloride)
- 1396807-08-1(3-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide)
- 2361598-33-4(N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 2097858-93-8(4-cyclopropyl-1-{1-2-(trifluoromethyl)benzenesulfonylazetidin-3-yl}-1H-1,2,3-triazole)
- 878733-50-7(1-[(2-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde)
- 2227787-55-3(rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid)
- 903503-32-2(3-hydroxy-4-methylheptanoic acid)
- 312526-01-5(4-chlorophenyl 4-ethoxynaphthalene-1-sulfonate)
- 139-08-2(Benzyldimethyltetradecylammonium Chloride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):178.0/796.0/2785.0